H-L-Arg-pna2hbr
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg-pna2hbr typically involves the reaction of L-arginine with p-nitroaniline in the presence of dihydrobromide. The process includes several steps:
Protection of the amino group: The amino group of L-arginine is protected to prevent unwanted reactions.
Coupling reaction: The protected L-arginine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using preparative high-performance liquid chromatography (HPLC) for purification. This method ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-L-Arg-pna2hbr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
H-L-Arg-pna2hbr has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzyme kinetics studies to evaluate the activity of various enzymes.
Biology: The compound is used in biochemical assays to study enzyme-substrate interactions.
Industry: This compound is used in the production of biochemical reagents and diagnostic kits .
Mechanism of Action
The mechanism of action of H-L-Arg-pna2hbr involves its interaction with specific enzymes. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a chemical reaction. This interaction can be used to study the enzyme’s activity, specificity, and kinetics. The molecular targets and pathways involved depend on the specific enzyme being studied .
Comparison with Similar Compounds
H-L-Arg-pna2hbr can be compared with other similar compounds such as arginylphenylalanine and other arginine derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its nitro group, which allows for specific chemical reactions and applications .
List of Similar Compounds
- Arginylphenylalanine
- L-arginine
- L-arginine derivatives
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2BrH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRHZRASHMPFSP-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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